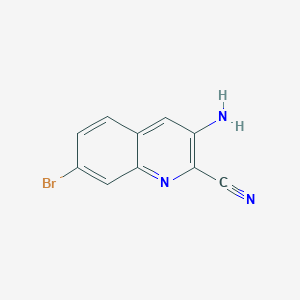

3-Amino-7-bromoquinoline-2-carbonitrile

Beschreibung

3-Amino-7-bromoquinoline-2-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 3, a bromine atom at position 7, and a cyano group at position 2. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the electron-donating amino group, creating a polarized scaffold for further functionalization .

Eigenschaften

Molekularformel |

C10H6BrN3 |

|---|---|

Molekulargewicht |

248.08 g/mol |

IUPAC-Name |

3-amino-7-bromoquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H6BrN3/c11-7-2-1-6-3-8(13)10(5-12)14-9(6)4-7/h1-4H,13H2 |

InChI-Schlüssel |

LHKOWSUAWRNTMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=NC(=C(C=C21)N)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-Amino-7-bromchinolin-2-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Bromierung von 3-Aminochinolin, gefolgt von der Einführung einer Cyanogruppe an der 2-Position. Die Reaktionsbedingungen erfordern häufig die Verwendung von Bromierungsmitteln wie N-Bromsuccinimid (NBS) und Cyanierungsmitteln wie Kupfer(I)-cyanid.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der öffentlichen Domäne nicht gut dokumentiert. Eine großtechnische Synthese würde wahrscheinlich die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, die typischerweise Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Amino- oder Bromogruppen durch andere funktionelle Gruppen unter Verwendung geeigneter Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Nucleophile wie Natriumazid (NaN3), Kaliumcyanid (KCN)

Hauptprodukte, die gebildet werden

Oxidation: Chinolinderivate mit oxidierten funktionellen Gruppen

Reduktion: Reduzierte Chinolinderivate

Substitution: Substituierte Chinolinderivate mit neuen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-7-bromchinolin-2-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Diese Ziele könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch Wege vermittelt, die zelluläre Prozesse regulieren, wie z. B. Signaltransduktion, Genexpression und Stoffwechselwege.

Wirkmechanismus

The mechanism of action of 3-Amino-7-bromoquinoline-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural and Physicochemical Differences

Functional Group Impact

- Amino Group (NH₂): The presence of an amino group at position 3 in this compound enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes or receptors. This contrasts with analogs like 7-Bromoquinoline-3-carbonitrile, which lacks this group and shows reduced binding affinity in pharmacological assays .

- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile) result in distinct steric and electronic effects. Bromine’s lipophilicity may enhance membrane permeability in drug design .

- Cyano Group Position: Moving the cyano group from position 2 (target compound) to position 3 (e.g., 7-Bromoquinoline-3-carbonitrile) alters the electron density distribution, affecting regioselectivity in cross-coupling reactions .

Biologische Aktivität

3-Amino-7-bromoquinoline-2-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quinoline Derivatives

Quinoline compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The presence of functional groups such as amino and bromo in this compound enhances its reactivity and potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity:

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains by targeting essential enzymes involved in cell wall synthesis and metabolic pathways.

2. Antiviral Activity:

Research has shown that quinoline derivatives exhibit potent antiviral activities against several viruses. For instance, a study highlighted the effectiveness of similar compounds against enterovirus D68 (EV-D68), where modifications in the quinoline structure significantly enhanced antiviral potency .

3. Anticancer Properties:

The compound has been evaluated for its anticancer potential, particularly in inhibiting cancer cell proliferation. A notable study reported that quinoline derivatives could induce apoptosis in cancer cell lines by interfering with DNA replication and modulating signaling pathways associated with cell survival .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic processes, which is critical for its antimicrobial and anticancer effects.

- DNA Interference: It disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.

- Cell Signaling Modulation: The compound alters cellular signaling pathways that regulate cell growth and survival .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of quinoline derivatives against EV-D68, this compound exhibited a significant reduction in viral cytopathic effects at concentrations below 200 µM. The selectivity index (SI) calculated from the effective concentration (EC50) and cytotoxic concentration (CC50) demonstrated promising antiviral activity compared to other derivatives .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of quinoline derivatives, including this compound. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of related quinoline derivatives:

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Antimicrobial, Antiviral, Anticancer | IC50 < 20 µM (cancer cells) |

| 6-Bromoquinoline-3-carbonitrile | Antiviral | EC50 = 15 µM |

| 8-Hydroxyquinoline | Antimicrobial | IC50 = 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.